molecular formula C16H14O8 B2969728 2-(3,4-Dihydroxybenzoyloxy)ethyl 3,4-dihydroxybenzoate CAS No. 185462-49-1

2-(3,4-Dihydroxybenzoyloxy)ethyl 3,4-dihydroxybenzoate

Cat. No. B2969728
CAS RN: 185462-49-1
M. Wt: 334.28
InChI Key: RMYREZLDCMGOQD-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroxybenzoyloxy)ethyl 3,4-dihydroxybenzoate , also known as ethyl 3,4-dihydroxybenzoate (EDHB) , is a phenolic compound derived from the formal condensation of the carboxy group of 3,4-dihydroxybenzoic acid with ethanol . It is a reducible polyphenol with antioxidant properties and has been found in various natural sources.


Synthesis Analysis

The synthesis of EDHB involves the esterification of 3,4-dihydroxybenzoic acid with ethanol. The reaction proceeds through the condensation of the carboxylic acid group with the alcohol group, resulting in the formation of the ethyl ester .


Molecular Structure Analysis

The molecular formula of EDHB is C₁₄H₉O₈ . Its structure consists of two aromatic rings: a 3,4-dihydroxybenzoic acid moiety and an ethyl ester group. The compound exhibits antioxidant activity due to its reducible polyphenol hydroxyl groups . Here’s a simplified representation of its structure:

   HO     | HO-C-C-O-CH₂-CH₃     |    HO 

Chemical Reactions Analysis

EDHB has limited antibacterial activity on its own, but it shows promise as an efflux pump inhibitor (EPI) against drug-resistant Escherichia coli (E. coli) . It potentiates the activity of antibiotics by interfering with substrate translocation via bacterial efflux pumps. Molecular docking studies suggest that EDHB binds within the distal binding pocket of the AcrB efflux pump, forming hydrogen bonds and hydrophobic contacts .


Physical And Chemical Properties Analysis

  • Toxicity : EDHB exhibits mild human cell toxicity but does not significantly alter bacterial membrane permeability .

Mechanism of Action

EDHB inhibits efflux pumps in drug-resistant bacteria, thereby enhancing the effectiveness of antibiotics. By increasing dye accumulation and reducing dye efflux, it disrupts the normal function of bacterial efflux systems. Additionally, EDHB exhibits an elevated postantibiotic effect on drug-resistant E. coli .

Future Directions

: Lu, W.-J., Huang, Y.-J., Lin, H.-J., Chang, C.-J., Hsu, P.-H., Ooi, G.-X., Huang, M.-Y., & Lin, H.-T. V. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. Antibiotics, 11(4), 497. DOI: 10.3390/antibiotics11040497

: ChemicalBook. (2023). Ethyl 3,4-dihydroxybenzoate. Link

: NIST Chemistry WebBook. (n.d.). Ethyl 3,4-dihydroxybenzoate. Link

: ChemSpider. (n.d.). 2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoate. [Link](https://www.chemspider.com/Chemical-Structure.457393

properties

IUPAC Name

2-(3,4-dihydroxybenzoyl)oxyethyl 3,4-dihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O8/c17-11-3-1-9(7-13(11)19)15(21)23-5-6-24-16(22)10-2-4-12(18)14(20)8-10/h1-4,7-8,17-20H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYREZLDCMGOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)OCCOC(=O)C2=CC(=C(C=C2)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dihydroxybenzoyloxy)ethyl 3,4-dihydroxybenzoate

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